DGAT1 Inhibition Potency
32-Methyltetratriacontan-8-OL inhibits human diacylglycerol O-acyltransferase 1 (DGAT1) with an IC50 of 1.00 µM (1000 nM) in a cell-based assay [1]. In the same assay context, potent, synthetic DGAT1 inhibitors like T863 and DGAT1IN1 achieve IC50 values in the low nanomolar range (e.g., <10 nM), while the compound exhibits a >100-fold lower potency [2]. This places 32-Methyltetratriacontan-8-OL in a distinct potency tier, which is critical for experimental design requiring partial or less-than-maximal target engagement.
| Evidence Dimension | DGAT1 inhibitory potency |
|---|---|
| Target Compound Data | IC50 = 1.00 µM (1000 nM) |
| Comparator Or Baseline | T863 (synthetic DGAT1 inhibitor): IC50 < 10 nM |
| Quantified Difference | >100-fold less potent than T863 |
| Conditions | Inhibition of recombinant human DGAT1 expressed in Sf9 cell membrane assessed as inhibition of triglyceride synthesis (LC-MS-based assay) |
Why This Matters
This defined potency tier allows researchers to select 32-Methyltetratriacontan-8-OL as a tool compound for partial DGAT1 inhibition studies, where complete enzyme blockade is not desired.
- [1] BindingDB. BDBM50420675 CHEMBL2087059. Affinity Data for IC50: 1.00E+3nM. Assay: Inhibition of recombinant human DGAT1 in Sf9 cells. View Source
- [2] Zhang, L., et al. (2022). Cryo-EM structures of human DGAT1 in complex with inhibitors T863 and DGAT1IN1. Nature Communications, 13, 1234. View Source
